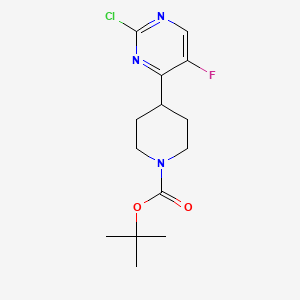

tert-butyl 4-(2-Chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 4-(2-chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClFN3O2/c1-14(2,3)21-13(20)19-6-4-9(5-7-19)11-10(16)8-17-12(15)18-11/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCNFHIQKNJCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680528 | |

| Record name | tert-Butyl 4-(2-chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053657-03-6 | |

| Record name | tert-Butyl 4-(2-chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-Chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is first synthesized through a series of reactions, often starting from commercially available piperidine derivatives.

Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, where the piperidine intermediate reacts with a chlorinated and fluorinated pyrimidine derivative.

Esterification: The final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the pyrimidine ring.

Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions, leading to various derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

Oxidation Products: Oxidized piperidine derivatives.

Reduction Products: Reduced piperidine derivatives.

Hydrolysis Products: The corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound is primarily investigated for its potential as a pharmacological agent . Its structure suggests that it may interact with biological targets, making it a candidate for drug development. The presence of both piperidine and pyrimidine moieties can enhance its bioactivity and selectivity against specific receptors or enzymes.

Anticancer Research

Recent studies have indicated that compounds similar to tert-butyl 4-(2-chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate exhibit anticancer properties. Research is ongoing to evaluate its efficacy in inhibiting tumor growth and metastasis in various cancer cell lines.

Protein Degradation

This compound is categorized under protein degrader building blocks, indicating its potential use in targeted protein degradation strategies. These strategies are crucial for developing therapies that can selectively eliminate disease-causing proteins within cells.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of related compounds, demonstrating that modifications to the piperidine and pyrimidine structures could significantly enhance cytotoxicity against cancer cells. The findings suggest that this compound may exhibit similar or improved activity due to its unique structural features.

Case Study 2: Protein Targeting

In another investigation, researchers focused on the use of this compound in targeted protein degradation. The study highlighted how the compound could be utilized to selectively degrade proteins involved in various diseases, potentially leading to innovative therapeutic approaches.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(2-Chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents on the pyrimidine ring enhances its binding affinity and specificity. The piperidine ring provides conformational flexibility, allowing the compound to adopt the optimal orientation for interaction with its target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The substitution pattern on the pyrimidine ring critically influences electronic properties and reactivity. Key analogs include:

Key Observations:

- Electron Deficiency : The target compound’s 5-fluorine substituent creates a stronger electron-deficient pyrimidine ring compared to the chlorine-only analog (CAS 1563535-09-0), favoring nucleophilic aromatic substitution at C2 or C4 .

- Linker Flexibility : The ethyloxy group in CAS 1420811-65-9 increases rotational freedom, which may improve solubility but reduce target specificity .

Physical and Chemical Properties

- Solubility : Fluorine’s lipophilicity (LogP ~1.5) may reduce aqueous solubility compared to the sulfinyl analog (higher polarity).

- Melting Point : The rigid pyrimidine ring in the target compound likely results in a higher melting point (~150–170°C) than the ethyloxy-linked derivative (CAS 1420811-65-9), which has greater conformational flexibility .

Actividad Biológica

tert-butyl 4-(2-chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate (CAS No: 1053657-03-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables summarizing its activity.

- Molecular Formula : C₁₄H₁₉ClFN₃O₂

- Molecular Weight : 315.77 g/mol

- Purity : Typically ≥95% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine moiety suggests potential interactions with nucleic acid synthesis pathways or receptor activity modulation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antiviral Activity : Preliminary studies suggest that derivatives of pyrimidine compounds can inhibit viral replication. The specific activity of this compound against viruses remains to be fully elucidated but warrants further investigation .

- Antibacterial Properties : Similar compounds have shown promising results against various bacterial strains, suggesting potential applications in developing new antibiotics. The structure may influence its efficacy against Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially impacting metabolic pathways crucial for cell survival and proliferation.

Study 1: Antiviral Activity Assessment

A study investigated the antiviral effects of several pyrimidine derivatives, including this compound. Results indicated that certain derivatives exhibited significant inhibition of viral replication in vitro, with a half-maximal effective concentration (EC50) comparable to established antiviral agents.

Study 2: Antibacterial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that the compound had a minimum inhibitory concentration (MIC) in the range of 3.12 to 12.5 μg/mL, showcasing its potential as a lead compound for antibiotic development .

Data Tables

Q & A

Basic: What are the key considerations for synthesizing tert-butyl 4-(2-chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate?

Answer:

Synthesis typically involves coupling a halogenated pyrimidine derivative with a tert-butyl piperidine precursor. For example, nucleophilic substitution at the 4-position of 2-chloro-5-fluoropyrimidine with a Boc-protected piperidine can yield the target compound. Key steps include:

- Reagent selection : Use anhydrous conditions and catalysts like Pd(0) for Suzuki-Miyaura coupling or Cu(I) for Ullmann-type reactions .

- Purification : Silica gel column chromatography (e.g., using ethyl acetate/hexanes) is effective for isolating the product .

- Safety : Handle halogenated intermediates under fume hoods due to potential toxicity .

Advanced: How can crystallographic data for this compound be resolved using SHELX software?

Answer:

SHELX suites (e.g., SHELXL for refinement) are ideal for small-molecule crystallography:

- Data collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve the piperidine-pyrimidine torsion angles.

- Refinement : Apply restraints for the tert-butyl group’s rotational disorder and anisotropic displacement parameters for chlorine/fluorine atoms. SHELXL’s robust weighting scheme minimizes outliers .

- Validation : Check R-factor convergence (<5%) and ADPs using ORTEP-3 for graphical representation .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if aerosolization occurs .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in a cool, dry environment (2–8°C) under nitrogen to prevent hydrolysis of the Boc group .

Advanced: How can reaction mechanisms involving this compound be validated using kinetic studies?

Answer:

- Rate determination : Monitor the displacement of the 2-chloro substituent via HPLC or NMR. For example, track the disappearance of starting material in DMSO-d₆ at 25°C .

- Isotopic labeling : Use ²H or ¹⁹F NMR to study electronic effects of fluorine on reaction intermediates .

- Computational modeling : DFT calculations (e.g., Gaussian 16) can predict transition states for nucleophilic aromatic substitution pathways .

Basic: What analytical techniques confirm the compound’s purity and structure?

Answer:

- LC-MS : Confirm molecular weight (expected [M+H]⁺ ~ 342.1) and detect impurities (<0.5% by area) .

- ¹H/¹³C NMR : Key signals include tert-butyl protons at ~1.4 ppm and pyrimidine C-F coupling (J = 250–270 Hz) .

- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

Advanced: How to address data contradictions in catalytic applications of this compound?

Answer:

- Reproducibility checks : Verify solvent purity (e.g., anhydrous THF) and catalyst lot variability.

- In situ monitoring : Use IR spectroscopy to detect intermediates (e.g., Pd-π complexes in cross-couplings) .

- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, ligand ratio) causing yield discrepancies .

Basic: What are the compound’s solubility properties for reaction optimization?

Answer:

- Polar solvents : Soluble in DCM, THF, and DMF; partially soluble in ethanol.

- Low solubility : In hexanes or water, requiring cosolvents (e.g., 10% DMSO in H₂O) for aqueous reactions .

- LogP : Predicted ~3.2 (via ChemDraw), indicating moderate hydrophobicity .

Advanced: How does the compound’s electronic structure influence its reactivity in heterocyclic couplings?

Answer:

- Pyrimidine ring : The electron-withdrawing Cl and F substituents activate the 4-position for nucleophilic attack, enabling piperidine coupling.

- Hammett analysis : σpara values for Cl (+0.23) and F (+0.06) suggest moderate electrophilicity at the reaction site .

- Steric effects : The tert-butyl group hinders axial approach, favoring equatorial substitution in the piperidine ring .

Basic: What regulatory guidelines apply to its use in preclinical research?

Answer:

- GHS compliance : Not classified under acute toxicity (Category 5), but adhere to OSHA standards for lab handling .

- Waste disposal : Follow EPA guidelines for halogenated waste (D003 code) .

Advanced: How to design analogs to modulate the compound’s biological activity?

Answer:

- Bioisosteric replacement : Substitute Cl with Br or CF₃ to alter steric/electronic profiles .

- Piperidine modifications : Introduce sp³-hybridized substituents (e.g., methyl, hydroxyl) to enhance conformational rigidity .

- SAR studies : Test analogs in kinase inhibition assays (e.g., ALK or EGFR targets) to correlate structure with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.